molecular formula C8H7NO3 B613823 3-hydroxy-2,3-dihydro-1H-indole-5,6-dione CAS No. 490-89-1

3-hydroxy-2,3-dihydro-1H-indole-5,6-dione

Cat. No. B613823
CAS RN: 490-89-1
M. Wt: 165.15 g/mol
InChI Key: LXXQZMIOKXLXPT-UHFFFAOYSA-N
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Description

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular formula of “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” is C8H7NO3 . It has a molecular weight of 165.15 g/mol . The structure includes a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

“3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” has a molecular weight of 165.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 165.042593085 g/mol and its monoisotopic mass is 165.042593085 g/mol . The topological polar surface area is 66.4 Ų .

Scientific Research Applications

  • Photoinduced Molecular Transformations: One study focused on the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones through regioselective photoaddition of amino-1,4-naphthoquinones and amino-1,4-benzoquinones with alkenes. This process demonstrated a pathway to annelated hydroquinones, which are significant in organic synthesis (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).

  • Synthesis of Indole Derivatives: A novel and efficient protocol for synthesizing indole-2,3-diones and related compounds was described, highlighting functional-group compatibility, shorter reaction time, and high yields, which is valuable in the development of new pharmaceuticals and materials (Gao, Xue, Wang, & Wu, 2014).

  • Micellar Effects on Hydrolysis: Research into the hydrolysis of isatin and its derivatives revealed insights into reaction kinetics and the influence of surfactants, contributing to a better understanding of chemical reactions in different environments (Al-ayed, Ali, Al‐Lohedan, Al-Sulaim, Issa, & Kabir-ud-din, 2011).

  • Synthesis and Biological Evaluation: Indole molecules were synthesized for screening anti-inflammatory activity. The development of such molecules is crucial for advancing therapeutic options in treating inflammation-related diseases (Swathi, Manasa, & Sarangapani, 2017).

  • Catalysis and Green Chemistry: A study on the use of mandelic acid as a catalyst for synthesizing hydroxy-indolin-2-ones and related derivatives in aqueous ethanol at room temperature emphasized energy efficiency and eco-friendliness in chemical synthesis (Kaur, Kumar, Saroch, Gupta, & Banerjee, 2020).

  • Chemically Modified Indoles: Research into the voltammetric behavior and biocidal effects of fused cyclic thiosemicarbazones, including indole derivatives, underscored their potential in environmental and health-related applications (Makki, Abdel-Rahman, & El-Shahawi, 2014).

Safety And Hazards

The compound is harmful in contact with skin and if swallowed . It causes skin irritation and may cause respiratory irritation . It is also harmful if inhaled and causes serious eye irritation .

Future Directions

The future directions for the study of “3-hydroxy-2,3-dihydro-1H-indole-5,6-dione” are not explicitly mentioned in the available literature .

properties

IUPAC Name

3-hydroxy-2,3-dihydro-1H-indole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-2,8-9,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXQZMIOKXLXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC(=O)C(=O)C=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964149
Record name 3-Hydroxy-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2,3-dihydro-1H-indole-5,6-dione

CAS RN

490-89-1
Record name Noradrenochrome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noradrenochrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
C Bian, Q Zeng, H Xiong, X Zhang, S Wang - Bioelectrochemistry, 2010 - Elsevier
A carbon-coated nickel magnetic nanoparticles modified glassy carbon electrode (C–Ni/GCE) was fabricated. The carbon-coated nickel magnetic nanoparticles were characterized with …
Number of citations: 70 www.sciencedirect.com
H Chasta, RN Goyal - Talanta, 2014 - Elsevier
An electrochemical sensor has been developed for the selective determination of norepinephrine (NE) using the molecularly imprinted technique. The imprinted polymer film at the …
Number of citations: 37 www.sciencedirect.com
AK Malde, AE Mark - Journal of computer-aided molecular design, 2011 - Springer
Despite its central role in structure based drug design the determination of the binding mode (position, orientation and conformation in addition to protonation and tautomeric states) of …
Number of citations: 36 link.springer.com

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